Cas no 2171267-14-2 (2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid)

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a thiazole ring, which is valuable in peptide synthesis and medicinal chemistry. The compound’s key advantages include its chiral purity (R-configuration), ensuring stereochemical precision in peptide chain assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The thiazole moiety enhances structural diversity and potential bioactivity, making it useful in designing peptidomimetics or small-molecule probes. Its carboxylic acid group allows further functionalization via amide coupling or esterification. This compound is particularly suited for solid-phase peptide synthesis (SPPS) and applications requiring controlled incorporation of heterocyclic scaffolds.
2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid structure
2171267-14-2 structure
Product name:2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid
CAS No:2171267-14-2
MF:C23H21N3O5S
MW:451.49494433403
CID:6470299
PubChem ID:165821617

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid
    • 2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-thiazole-5-carboxylic acid
    • EN300-1560787
    • 2171267-14-2
    • Inchi: 1S/C23H21N3O5S/c1-13(21(27)25-11-20-24-10-19(32-20)22(28)29)26-23(30)31-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,13,18H,11-12H2,1H3,(H,25,27)(H,26,30)(H,28,29)/t13-/m1/s1
    • InChI Key: GAJITVHFNFTYBH-CYBMUJFWSA-N
    • SMILES: S1C(C(=O)O)=CN=C1CNC([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 451.12019195g/mol
  • Monoisotopic Mass: 451.12019195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 146Ų

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1560787-5.0g
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-thiazole-5-carboxylic acid
2171267-14-2
5g
$7961.0 2023-06-05
Enamine
EN300-1560787-0.1g
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-thiazole-5-carboxylic acid
2171267-14-2
0.1g
$2415.0 2023-06-05
Enamine
EN300-1560787-1.0g
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-thiazole-5-carboxylic acid
2171267-14-2
1g
$2745.0 2023-06-05
Enamine
EN300-1560787-10000mg
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-thiazole-5-carboxylic acid
2171267-14-2
10000mg
$3929.0 2023-09-25
Enamine
EN300-1560787-0.05g
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-thiazole-5-carboxylic acid
2171267-14-2
0.05g
$2306.0 2023-06-05
Enamine
EN300-1560787-0.5g
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-thiazole-5-carboxylic acid
2171267-14-2
0.5g
$2635.0 2023-06-05
Enamine
EN300-1560787-5000mg
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-thiazole-5-carboxylic acid
2171267-14-2
5000mg
$2650.0 2023-09-25
Enamine
EN300-1560787-100mg
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-thiazole-5-carboxylic acid
2171267-14-2
100mg
$804.0 2023-09-25
Enamine
EN300-1560787-500mg
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-thiazole-5-carboxylic acid
2171267-14-2
500mg
$877.0 2023-09-25
Enamine
EN300-1560787-0.25g
2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-1,3-thiazole-5-carboxylic acid
2171267-14-2
0.25g
$2525.0 2023-06-05

Additional information on 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid

Introduction to 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid (CAS No. 2171267-14-2)

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid, identified by its CAS number 2171267-14-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities and pharmacological relevance. The structural framework of this molecule incorporates several key functional groups, including an amide moiety, a fluorenyl group, and a thiazole ring, which collectively contribute to its unique chemical properties and potential therapeutic applications.

The presence of the fluorenylmethoxycarbonyl (Fmoc) group in the molecule is particularly noteworthy. The Fmoc group is widely employed in peptide synthesis as an amino protecting group due to its stability under mild basic conditions and ease of removal under acidic conditions. This feature makes 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid a valuable intermediate in the synthesis of complex peptide-based therapeutics. The chiral center at the (2R)-configuration further enhances the compound's interest, as enantiopure compounds are often preferred in pharmaceutical applications due to improved efficacy and reduced side effects.

The thiazole core is another critical component of this compound. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The thiazole ring is part of a larger class of sulfur-containing heterocycles that exhibit significant biological activity. In recent years, there has been a surge in research focusing on thiazole-based compounds due to their ability to interact with various biological targets, including enzymes and receptors. The incorporation of the amide group into the thiazole scaffold enhances the compound's solubility and bioavailability, making it more suitable for drug development.

Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements. 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid exemplifies this trend by integrating a fluorenyl moiety with a thiazole scaffold. The fluorenyl group not only serves as a protecting group but also potentially contributes to the compound's binding affinity and pharmacokinetic properties. This dual functionality makes it an attractive candidate for further exploration in drug discovery.

The synthesis of 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-1,3-thiazole-5-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the Fmoc group necessitates an amine-reactive environment, while the subsequent removal of the protecting group requires acidic conditions. The chiral resolution at the (2R)-configuration adds another layer of complexity to the synthesis, often requiring enzymatic or chemical methods to achieve high enantiomeric purity.

In terms of biological activity, preliminary studies on derivatives of this compound have shown promising results in various disease models. For instance, modifications to the thiazole ring have been explored for their potential anticancer effects by targeting specific kinases or other critical enzymes involved in tumor growth. Additionally, the amide linkage has been investigated for its role in modulating enzyme activity or receptor binding. These findings suggest that CAS No. 2171267-14-2 could serve as a lead compound for developing novel therapeutics.

The role of computational chemistry and molecular modeling has become increasingly important in understanding the interactions between this compound and biological targets. High-throughput virtual screening techniques have been employed to identify potential binding sites on proteins or enzymes relevant to various diseases. These computational approaches can accelerate the drug discovery process by predicting lead compounds' binding affinities and optimizing their structures for improved efficacy.

Future directions in research may focus on exploring analogs of CAS No. 2171267-14-2 with modified functional groups or different heterocyclic cores. By diversifying the chemical structure while retaining key pharmacophoric elements, researchers can identify new compounds with enhanced biological activity or improved pharmacokinetic profiles. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes for producing this compound on an industrial scale.

The integration of fluorenylmethoxycarbonyl protecting groups into peptide synthesis workflows has revolutionized solid-phase peptide manufacturing by enabling efficient and scalable production of complex peptides. The versatility of this approach has led to numerous applications in biotechnology and pharmaceuticals. As such, CAS No. 2171267-14-2 represents not only a biologically active molecule but also a valuable tool for synthetic chemists working on peptide-based therapeutics.

The broader significance of thiazole derivatives extends beyond their individual applications; they represent a rich scaffold for medicinal chemists to explore new drug candidates. With ongoing advancements in synthetic methodologies and computational tools, there is immense potential for discovering novel therapeutic agents based on modified thiazole structures like those found in CAS No. 2171267-14-2.

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